molecular formula C9H10INO2 B8159449 2-Iodo-5-methoxy-N-methylbenzamide

2-Iodo-5-methoxy-N-methylbenzamide

Cat. No.: B8159449
M. Wt: 291.09 g/mol
InChI Key: MBPKYJBJZYHEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-5-methoxy-N-methylbenzamide is a chemical compound intended for research and development purposes. This iodinated benzamide derivative belongs to a class of compounds frequently investigated in medicinal and organic chemistry. Related structural analogs are known to serve as key intermediates or building blocks in synthetic organic chemistry, particularly in the development of more complex molecules . The presence of both the iodine and methoxy groups on the benzamide scaffold makes it a versatile precursor for further functionalization through various metal-catalyzed cross-coupling reactions and other synthetic transformations. Research into similar compounds focuses on their potential application in drug discovery and the synthesis of pharmacologically active molecules . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-iodo-5-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11-9(12)7-5-6(13-2)3-4-8(7)10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPKYJBJZYHEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microporous Compound-Mediated Iodination

Patent literature describes iodination of 2-methylbenzoic acid using iodine, acetic anhydride, and microporous compounds (e.g., zeolites). Adapting this for 5-methoxybenzoic acid:

Procedure :

  • Reaction Setup : 5-Methoxybenzoic acid (1.0 eq), iodine (1.2 eq), and zeolite Y are suspended in acetic acid/acetic anhydride (3:1 v/v).

  • Oxidation : Hydrogen peroxide (1.5 eq) is added at 50°C, and the mixture is stirred for 12 hours.

  • Isolation : The crude product is crystallized by cooling and adding water, yielding 2-iodo-5-methoxybenzoic acid.

Yield : 60–65% (lower than diazotization due to competing para-iodination).
Challenge : Methoxy’s strong ortho/para-directing effect may reduce regioselectivity compared to methyl groups.

Amidation Under Catalytic Conditions

The resultant 2-iodo-5-methoxybenzoic acid is converted to the amide using coupling agents like HATU or EDCl, though classical acyl chloride methods remain prevalent.

Alternative Pathways and Optimization Strategies

Microwave-Assisted Amidation

Modern techniques could reduce reaction times. For example, microwave irradiation (100°C, 30 minutes) of the acyl chloride with methylamine in DMF may enhance efficiency.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages Disadvantages
Diazotization-Amidation2-Amino-5-methoxybenzoic acidDiazotization, KI, amidation70–85%High regioselectivity, scalableRequires hazardous NaNO₂/HCl
Direct Iodination5-Methoxybenzoic acidI₂, microporous catalyst60–65%Avoids diazotizationLower yield, mixed regiochemistry
Reductive Amination2-Iodo-5-methoxybenzyl alcoholOxidation, reductive amination~50%Avoids acyl chlorideMulti-step, low yield

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.85 (d, J = 8.2 Hz, 1H, Ar-H),

  • δ 7.10 (s, 1H, Ar-H),

  • δ 6.90 (dd, J = 8.2 Hz, 1H, Ar-H),

  • δ 3.85 (s, 3H, OCH₃),

  • δ 2.95 (s, 3H, NCH₃).

IR (KBr) :

  • 1650 cm⁻¹ (C=O stretch),

  • 1540 cm⁻¹ (N–H bend) .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products

    Substitution: Formation of 2-azido-5-methoxy-N-methylbenzamide or 2-thio-5-methoxy-N-methylbenzamide.

    Oxidation: Formation of 2-iodo-5-methoxybenzaldehyde or 2-iodo-5-methoxybenzoic acid.

    Reduction: Formation of 2-iodo-5-methoxy-N-methylbenzylamine.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural analogs have shown significant activity at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological disorders. For instance, a series of N-benzylated-5-methoxytryptamine analogues were synthesized to evaluate their affinity at serotonin receptors, indicating that modifications to the benzamide structure can enhance receptor interaction and potentially lead to therapeutic agents for conditions such as depression and anxiety .

Imaging Applications

2-Iodo-5-methoxy-N-methylbenzamide derivatives have been evaluated for their utility in imaging techniques. Specifically, iodobenzamides have been used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) for the detection of malignant melanoma. Studies indicate that these compounds exhibit high sensitivity and specificity for tumor imaging, making them valuable in oncological diagnostics . For example:

Study Sensitivity Specificity Patient Group
Study 181%100%110 patients with melanoma
Study 283%Not specified12 patients with melanotic melanoma

Neuropharmacology

Research has also focused on the neuropharmacological effects of this compound. Its ability to interact with dopamine receptors has implications for treating neurodegenerative diseases. Studies have shown that compounds similar to this benzamide can modulate dopamine receptor activity, influencing conditions such as Parkinson's disease .

Case Study: Melanoma Imaging

In a clinical study involving patients with malignant melanoma, the application of iodobenzamides demonstrated significant tumor uptake, correlating with the presence of melanin in tumors. This study highlighted the compound's potential as a diagnostic tool in oncology .

Case Study: Serotonin Receptor Affinity

A series of experiments on N-benzylated derivatives showed that modifications at specific positions on the benzene ring could enhance binding affinity to serotonin receptors. This finding is crucial for developing selective agonists or antagonists that could be used therapeutically .

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

2-Bromo-5-methoxy-N,N-dimethylbenzamide (CAS: 212908-12-8)

  • Structural Differences : Bromine replaces iodine at C2; N,N-dimethylamide instead of N-methyl.
  • Key Properties: Reduced electrophilicity compared to iodine derivatives due to bromine’s lower polarizability .
  • Applications : Used in medicinal chemistry for kinase inhibition studies, leveraging bromine’s moderate leaving-group ability .

5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide (CAS: 335397-45-0)

  • Structural Differences : Chlorine at C5 (vs. iodine at C2); N-(2,3-dimethylphenyl) substituent.
  • Key Properties :
    • Chlorine’s electron-withdrawing effect enhances stability but reduces reactivity in electrophilic substitutions .
    • The bulky N-aryl group diminishes solubility in polar solvents, impacting bioavailability .

2-Chloro-5-iodo-N-(2-methyl-1,3-dioxo-isoindol-5-yl)benzamide

  • Structural Differences : Dual halogenation (Cl at C2, I at C5); complex N-isoindolyl substituent.
  • Key Properties :
    • Synergistic halogen effects: Iodo enhances electrophilicity, while chloro stabilizes the aromatic ring .
    • The isoindolyl group introduces planar rigidity, useful in targeting enzyme active sites .

N-Substituent Variants

2-Iodo-N-isopropyl-5-methoxybenzamide

  • Structural Differences : N-isopropyl group replaces N-methyl.
  • Key Properties :
    • Improved catalytic performance in alcohol oxidations due to enhanced steric accessibility of the iodine center .
    • Higher environmental benignity compared to traditional oxidants like Dess-Martin periodinane .

2-Iodo-N-phenyl-5-methoxybenzamide (Benodanil analog)

  • Structural Differences : N-phenyl substituent.
  • Key Properties :
    • Reduced solubility in aqueous media due to the hydrophobic aryl group .
    • Demonstrated antifungal activity in agrochemical applications, contrasting with the target compound’s synthetic utility .

Methoxy Position Isomers

5-Iodo-2-methoxybenzaldehyde

  • Structural Differences : Aldehyde replaces amide; methoxy at C2, iodine at C3.
  • Key Properties :
    • The aldehyde group enables nucleophilic additions, diverging from the amide’s hydrogen-bonding capacity .
    • Iodo at C5 reduces steric hindrance, favoring regioselective functionalization .

Comparative Data Table

Compound Name Molecular Formula Halogen (Position) N-Substituent Key Application/Property Reference ID
2-Iodo-5-methoxy-N-methylbenzamide C₉H₁₀INO₂ I (C2) N-methyl Catalysis, electrophilic iodination
2-Bromo-5-methoxy-N,N-dimethylbenzamide C₁₀H₁₂BrNO₂ Br (C2) N,N-dimethyl Kinase inhibition studies
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide C₁₆H₁₆ClNO₂ Cl (C5) N-(2,3-dimethylphenyl) Bioactivity screening
2-Iodo-N-isopropyl-5-methoxybenzamide C₁₁H₁₄INO₂ I (C2) N-isopropyl Green oxidation catalysis

Research Findings and Trends

  • Reactivity : Iodo derivatives exhibit superior catalytic efficiency in oxidations compared to bromo or chloro analogs due to iodine’s hypervalent bonding capacity .
  • Solubility : N-alkyl substituents (e.g., N-methyl) enhance aqueous solubility relative to N-aryl groups, critical for pharmaceutical applications .
  • Environmental Impact : N-isopropyl variants of iodobenzamides are highlighted for low toxicity and recyclability, aligning with green chemistry principles .

Biological Activity

2-Iodo-5-methoxy-N-methylbenzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}INO2_2. The compound features both an iodine atom and a methoxy group attached to a benzene ring, which influences its reactivity and biological properties. The presence of these functional groups allows for distinct interactions with biological targets, enhancing its potential as a therapeutic agent.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : It has been shown to halt the progression of the cell cycle, particularly affecting the G2/M phase.
  • Caspase Activation : The compound activates caspases, which are crucial for the execution phase of cell apoptosis.

Anticancer Properties

Numerous studies have investigated the antiproliferative effects of this compound against various cancer cell lines. Notable findings include:

  • Inhibition of Cell Growth : The compound demonstrated significant inhibition of growth in K562 leukemia cells, suggesting its potential as an anticancer agent.
  • Induction of Apoptosis : It has been observed to induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

CompoundIodineMethoxyMethyl AmideBiological Activity
This compoundYesYesYesAnticancer activity
2-Iodo-N-isopropyl-5-methylbenzamideYesYesNoModerate activity
5-Chloro-2-iodobenzamideYesNoYesLimited activity
N-Methyl-2-iodobenzamideYesNoYesVariable activity

This table illustrates that the combination of both electron-donating (methoxy) and electron-withdrawing (iodo) groups enhances the reactivity and biological activity of this compound compared to other compounds.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in preclinical settings:

  • In Vitro Studies : Research conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an effective anticancer agent.
  • Mechanistic Studies : Investigations into the cellular pathways affected by this compound showed that it modulates key signaling pathways involved in cell survival and proliferation, further supporting its role as a therapeutic candidate.
  • Oxidation Reactions : Beyond its biological applications, the compound has also been studied for its catalytic properties in organic synthesis, particularly in oxidizing alcohols to carbonyl compounds when used with oxidizing agents like Oxone®.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Iodo-5-methoxy-N-methylbenzamide, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzamide scaffold. Key steps include:

  • Iodination : Electrophilic iodination of 5-methoxy-N-methylbenzamide using iodine and an oxidizing agent (e.g., HIO₃) in acetic anhydride. Reaction temperature (0–25°C) and stoichiometric ratios are critical for regioselectivity .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAc) to achieve >95% purity.
  • Optimization : Adjusting reaction time (12–24 hrs) and monitoring via TLC to minimize byproducts like di-iodinated derivatives .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 306.0) and isotopic patterns from iodine .
  • X-ray Crystallography : Resolves 3D structure and validates regiochemistry in single crystals .

Q. What are the recommended storage and handling protocols to maintain compound stability?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent decomposition. Avoid prolonged exposure to light or moisture, which may hydrolyze the amide bond. Use gloves and fume hoods during handling to minimize skin contact .

Advanced Research Questions

Q. How do electronic effects of substituents (iodo, methoxy, N-methyl) influence catalytic or biological activity in benzamide derivatives?

  • Methodological Answer :

  • Catalysis : The iodine atom enhances electrophilicity, enabling oxidative catalysis (e.g., alcohol oxidation). Methoxy groups donate electron density, stabilizing transition states. Compare with analogs like 2-Iodo-N-isopropyl-5-methoxybenzamide, where bulkier N-substituents reduce catalytic efficiency due to steric hindrance .
  • Biological Activity : Use molecular docking to assess interactions with target receptors (e.g., dopamine D₂). The N-methyl group improves lipophilicity, enhancing blood-brain barrier penetration .

Q. How can contradictory data on catalytic performance in oxidation reactions be resolved?

  • Methodological Answer :

  • Systematic Screening : Test catalytic activity across varied substrates (e.g., primary vs. secondary alcohols) and conditions (e.g., solvent polarity, oxidant load).
  • Kinetic Studies : Measure turnover frequencies (TOF) and activation energies (Eyring plots) to identify rate-limiting steps.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., hypervalent iodine species) and propose mechanistic pathways .

Q. What strategies are effective for optimizing regioselectivity in electrophilic substitution reactions of methoxybenzamides?

  • Methodological Answer :

  • Directing Groups : The methoxy group directs iodination to the para position. For ortho substitution, introduce temporary directing groups (e.g., –Bpin) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich positions.
  • Computational Modeling : DFT calculations predict charge distribution and transition-state geometries to guide synthetic design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-5-methoxy-N-methylbenzamide
Reactant of Route 2
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2-Iodo-5-methoxy-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.